N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted at the 8-position with a methylsulfonyl group and at the 3-position with a 2-(4-(trifluoromethyl)phenyl)acetamide moiety.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3S/c1-26(24,25)22-14-6-7-15(22)10-13(9-14)21-16(23)8-11-2-4-12(5-3-11)17(18,19)20/h2-5,13-15H,6-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKMIPILSOJTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Bicyclic Ring System: The bicyclic ring system can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions, using reagents such as methylsulfonyl chloride in the presence of a base.
Attachment of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be attached via acylation reactions, using reagents like trifluoromethyl benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs and their substituent effects:
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure, specifically the 8-azabicyclo[3.2.1]octane framework, which is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom. The molecular formula is with a molecular weight of approximately 287.36 g/mol. Its structural uniqueness arises from the combination of sulfonamide and amide functionalities, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.36 g/mol |
| Key Functional Groups | Methylsulfonyl, Amide |
| Bicyclic Framework | 8-Azabicyclo[3.2.1]octane |
Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in pharmacological applications:
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties in animal models, suggesting that modifications in the bicyclic framework can significantly influence biological activity . For instance, derivatives with similar structures were evaluated for their efficacy against seizures, highlighting the importance of substituent types on the anilide moiety.
- Neuropharmacological Potential : The unique bicyclic structure allows for high affinity binding to various neurotransmitter receptors, including serotonin receptors (5-HT1A and 5-HT3), which are critical in the development of atypical antipsychotic drugs . This suggests that this compound may have applications in treating psychiatric disorders.
- Inflammatory Disease Targeting : The compound's functional groups may enhance its interaction with biological targets involved in inflammatory pathways, making it a candidate for therapeutic interventions in inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies that emphasize stereochemistry and regioselectivity:
- Alkylation Reactions : These reactions are essential for introducing substituents that can modulate biological activity.
- Functionalization : The sulfonamide and amide groups allow for further derivatization, potentially enhancing pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- A study on N-phenyl derivatives demonstrated that specific modifications could lead to enhanced anticonvulsant effects in models of epilepsy, indicating a structure-activity relationship that could be applicable to this compound as well .
- Another investigation into related bicyclic compounds highlighted their ability to bind selectively to serotonin receptors, further supporting the potential neuropharmacological applications of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
